molecular formula C15H16N2 B2406467 1,3-Bis(4-pyridyl)cyclopentane CAS No. 865075-20-3

1,3-Bis(4-pyridyl)cyclopentane

Cat. No.: B2406467
CAS No.: 865075-20-3
M. Wt: 224.307
InChI Key: HAFLCZNYGBYLEE-UHFFFAOYSA-N
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Description

Overview of Bifunctional N-Donor Ligands in Coordination Chemistry and Supramolecular Architecture

Bifunctional N-donor ligands are organic molecules that possess two nitrogen atoms capable of donating lone pairs of electrons to form coordinate bonds with metal ions. These ligands are fundamental components in the construction of coordination polymers and supramolecular assemblies. jyu.fiscielo.br The nitrogen atoms, often part of aromatic rings like pyridine (B92270) or imidazole, act as versatile connectors, linking metal centers into one-, two-, or three-dimensional networks. acs.orgtandfonline.comrsc.org The geometry and flexibility of the spacer connecting the two N-donor groups play a crucial role in determining the final architecture of the resulting metal-organic framework (MOF) or coordination polymer. mdpi.commdpi.com These structures are of significant interest due to their potential applications in areas such as gas storage, catalysis, and luminescent materials. tandfonline.comunipd.it

Significance of Cyclopentane-Based Ligand Frameworks in Molecular Design

The cyclopentane (B165970) ring, a five-membered carbocycle, is a ubiquitous structural motif in natural products and medicinally relevant molecules. researchgate.net Its non-planar, puckered conformation provides a level of conformational pre-organization that can be exploited in molecular design. acs.org In the context of ligand design, incorporating a cyclopentane framework introduces a degree of rigidity and stereochemical complexity that can influence the spatial orientation of appended functional groups. researchgate.net This can be particularly advantageous in the design of chiral ligands for asymmetric catalysis or in the construction of complex three-dimensional supramolecular structures. rsc.org The synthesis of highly substituted cyclopentane cores with controlled stereochemistry remains a challenging yet rewarding area of synthetic chemistry. researchgate.netresearchgate.net

Positioning of 1,3-Bis(4-pyridyl)cyclopentane within the Landscape of Flexible Bis(pyridyl) Systems

Within the broader class of bis(pyridyl) ligands, those with flexible linkers have garnered considerable attention for their ability to form diverse and often unpredictable supramolecular structures. rsc.orgnih.gov The flexibility of the spacer allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions and the packing forces within the crystal lattice. mdpi.comnih.gov this compound occupies a unique space within this family. While the cyclopentane ring provides a degree of structural definition compared to a simple alkyl chain, it still retains conformational flexibility through puckering. This combination of features allows for a balance between predictability and adaptability in the self-assembly of coordination networks. Its structural parameters, such as the distance and relative orientation of the two pyridyl groups, are key determinants of the resulting supramolecular architecture.

Research Scope and Objectives for this compound Investigations

Current and future research on this compound is focused on several key areas. A primary objective is to systematically explore its coordination chemistry with a wide range of transition metal ions. This includes the synthesis and structural characterization of new coordination polymers and discrete molecular complexes. Researchers are particularly interested in understanding how the cis and trans isomers of the ligand, arising from the substitution pattern on the cyclopentane ring, influence the resulting crystal structures.

Another significant research direction is the investigation of the functional properties of the materials derived from this ligand. This includes studying their thermal stability, porosity for potential gas storage applications, and photoluminescent behavior. The unique conformational properties of the cyclopentane spacer may also be harnessed to create dynamic materials that respond to external stimuli. Ultimately, the goal is to establish a clear structure-property relationship that will enable the rational design of new functional materials based on the this compound framework.

Interactive Data Tables

Table 1: Selected Coordination Polymers with Bis(pyridyl) Ligands

LigandMetal IonResulting StructureReference
1,3-Bis(4-pyridyl)propane (bpp)Zn(II)3D Interpenetrating Framework rsc.org
1,3-Bis(4-pyridyl)propane (bpp)Co(II)1D Binuclear Chain rsc.org
1,3-Bis(4-pyridyl)propane (bpp)Ni(II)2D Layered Metal-Organic Framework mdpi.com
1,3-Bis(4-pyridyl)propane (bpp)Cu(II)1D Wavelike Coordination Polymer researchgate.net
trans-1,2-Bis(4-pyridyl)ethylene (bpe)Zn(II)3D Chiral Pillared-Layer Network rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-pyridin-4-ylcyclopentyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-15(13-5-9-17-10-6-13)11-14(1)12-3-7-16-8-4-12/h3-10,14-15H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLCZNYGBYLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Bis 4 Pyridyl Cyclopentane

Strategic Approaches to Cyclopentane (B165970) Ring Construction

The formation of the five-membered cyclopentane ring is a foundational step in the synthesis of 1,3-bis(4-pyridyl)cyclopentane. Various synthetic strategies can be envisioned for this purpose, broadly categorized into cycloaddition reactions and intramolecular cyclization pathways.

Cycloaddition Reactions for the Carbocyclic Core Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of cyclic systems. For the construction of a cyclopentane ring, [3+2] cycloaddition reactions are particularly relevant. One of the most prominent examples is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.orgnih.gov In the context of this compound synthesis, a strategy could involve the reaction of a 1,3-dipole bearing a pyridyl group with an alkene also substituted with a pyridyl group. The Huisgen 1,3-dipolar cycloaddition is a well-established method for the synthesis of five-membered heterocycles and can be adapted for carbocyclic ring formation. organic-chemistry.org

The development of metal-catalyzed asymmetric formal [3+2] cycloadditions provides a powerful tool for constructing cyclopentane rings with multiple stereocenters. nih.gov These reactions can utilize 1,3-dipoles generated from vinyl cyclopropanes in the presence of a palladium catalyst, which then react with an olefin to afford the cyclopentane ring. nih.gov This method offers the potential for high stereocontrol, leading to specific diastereomers of the disubstituted cyclopentane.

Cycloaddition TypeReactantsKey Features
1,3-Dipolar Cycloaddition 1,3-dipole and a dipolarophileForms a five-membered ring; can be used for heterocyclic and carbocyclic synthesis. wikipedia.orgorganic-chemistry.org
Formal [3+2] Cycloaddition Metal-generated 1,3-dipole (e.g., from vinyl cyclopropane) and an alkeneCan be catalyzed by transition metals like palladium; allows for asymmetric synthesis and control of stereochemistry. nih.gov

Intramolecular Cyclization Pathways for Cyclopentane Formation

Intramolecular cyclization reactions provide an alternative and often highly effective route to the cyclopentane core. These methods typically involve the formation of a linear precursor containing the necessary carbon atoms, which then undergoes a ring-closing reaction. A plausible strategy would be the cyclization of a 1,5-diarylpentane derivative.

While direct intramolecular cyclization of a 1,5-bis(4-pyridyl)pentane derivative might be challenging, related strategies involving functionalized precursors are well-documented for cyclopentane synthesis. For instance, intramolecular aldol (B89426) condensations or Thorpe-Ziegler reactions of appropriately substituted dinitriles or diketones can lead to the formation of a five-membered ring. The challenge in this approach lies in the synthesis of the acyclic precursor with the pyridyl groups already in place.

Installation of 4-Pyridyl Moieties onto the Cyclopentane Scaffold

Once the cyclopentane core is established, or as part of a convergent strategy, the two 4-pyridyl groups must be introduced. This is most commonly achieved through powerful cross-coupling reactions or by the functionalization of a pre-existing cyclopentane derivative.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Transition metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon bonds, particularly for attaching aryl groups to other scaffolds.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orgyoutube.com A potential route to this compound would involve the reaction of a 1,3-dihalocyclopentane (e.g., 1,3-dibromocyclopentane) with 4-pyridylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org The reactivity of different halogens (I > Br > Cl) can be exploited for sequential couplings if desired.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate, also typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org In this case, 4-pyridylzinc halide would be the key reagent to react with a 1,3-dihalocyclopentane. orgsyn.org Negishi couplings are known for their high functional group tolerance. wikipedia.org

The Stille coupling employs an organotin reagent (organostannane) that is coupled with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.orglibretexts.org A 1,3-dihalocyclopentane could be reacted with a 4-(trialkylstannyl)pyridine to forge the desired carbon-carbon bonds. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. wikipedia.org

Cross-Coupling ReactionOrganometallic ReagentElectrophileCatalyst
Suzuki-Miyaura Organoboron (e.g., boronic acid)Organic halide or triflatePalladium
Negishi OrganozincOrganic halide or triflatePalladium or Nickel
Stille Organotin (stannane)Organic halide or triflatePalladium

Functionalization of Precursor Cyclopentane Derivatives

An alternative to cross-coupling reactions is the functionalization of a pre-existing cyclopentane ring that already contains suitable leaving groups or reactive sites. For example, a cyclopentane derivative with two leaving groups at the 1 and 3 positions, such as tosylates or mesylates, could undergo nucleophilic substitution with a 4-pyridyl anion equivalent.

Another approach could involve the reaction of a cyclopentadienyl (B1206354) anion with a 4-halopyridine. The cyclopentadienyl anion is aromatic and can be alkylated. A di-alkylation with a suitable 4-pyridyl electrophile could potentially lead to the desired product after reduction of the remaining double bonds in the cyclopentene (B43876) ring. However, controlling the regioselectivity to achieve the 1,3-substitution pattern would be a significant challenge.

Stereochemical Control in the Synthesis of this compound

The relative stereochemistry of the two 4-pyridyl groups on the cyclopentane ring, being either cis or trans, is a crucial aspect of the synthesis. Achieving stereocontrol can be approached in several ways, depending on the chosen synthetic route.

For syntheses involving cycloaddition reactions, the stereochemistry of the product is often dictated by the stereochemistry of the starting materials and the mechanism of the reaction. For instance, concerted cycloadditions are often stereospecific. In metal-catalyzed [3+2] cycloadditions, the choice of chiral ligands on the metal catalyst can induce high levels of diastereoselectivity and enantioselectivity. nih.gov

When the cyclopentane ring is formed first, followed by the introduction of the pyridyl groups, the stereochemistry can be controlled during the functionalization steps. For example, the double Suzuki-Miyaura coupling of cis- or trans-1,3-dibromocyclopentane would be expected to proceed with retention of stereochemistry at the carbon-bromine bonds, leading to the corresponding cis- or trans-1,3-bis(4-pyridyl)cyclopentane. The synthesis of stereochemically pure cis- or trans-1,3-disubstituted cyclopentane precursors is therefore a key challenge. nih.gov

In cases where a mixture of diastereomers is formed, chromatographic separation can be employed to isolate the desired isomer. The characterization of the cis and trans isomers can be accomplished using spectroscopic techniques, such as NMR, where the coupling constants and nuclear Overhauser effect (NOE) signals can provide information about the relative stereochemistry of the substituents.

Synthetic StageMethod for Stereochemical Control
Cycloaddition Use of chiral catalysts or stereospecific concerted reactions. nih.gov
Functionalization of a Pre-formed Ring Use of stereochemically defined precursors (e.g., cis- or trans-1,3-dihalocyclopentane). nih.gov
Post-synthesis Chromatographic separation of diastereomers.

Enantioselective and Diastereoselective Synthetic Routes

The development of synthetic routes to enantiomerically pure or diastereomerically enriched this compound would likely rely on asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis:

One potential avenue involves the asymmetric hydrogenation of a corresponding cyclopentene precursor. For instance, a 1,3-bis(4-pyridyl)cyclopentene could be subjected to hydrogenation using a chiral transition-metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). The choice of catalyst and reaction conditions would be crucial in dictating the facial selectivity of the hydrogen addition, thereby controlling the formation of specific stereoisomers.

Another approach could be a catalytic asymmetric conjugate addition. This might involve the addition of a 4-pyridyl nucleophile to a cyclopentenone derivative, followed by further functionalization to introduce the second pyridyl group. The use of a chiral catalyst, such as a chiral amine (organocatalysis) or a metal complex with a chiral ligand, could induce enantioselectivity in the initial conjugate addition step. Subsequent diastereoselective reduction of the ketone and conversion of the resulting alcohol to the second pyridyl group would be required to complete the synthesis.

Hypothetical Reaction Scheme for Asymmetric Synthesis

Step Reactants Reagents/Catalysts Product Stereochemical Control
1 1-(4-pyridyl)cyclopent-2-en-1-one 4-pyridyl nucleophile, Chiral Catalyst (e.g., chiral amine or metal complex) 3-(4-pyridyl)-1-(4-pyridyl)cyclopentan-1-one Enantioselective Michael Addition
2 3-(4-pyridyl)-1-(4-pyridyl)cyclopentan-1-one Stereoselective Reducing Agent (e.g., L-Selectride®) (1R,3S)-1,3-bis(4-pyridyl)cyclopentan-1-ol Diastereoselective Ketone Reduction

This table represents a hypothetical synthetic route and is not based on experimentally verified data for this specific compound.

Chiral Auxiliary-Mediated Synthesis:

The use of chiral auxiliaries offers another strategy. A chiral auxiliary could be attached to a cyclopentane precursor, directing the stereoselective introduction of the two pyridyl groups. For example, a chiral auxiliary-derivatized cyclopentanone (B42830) could undergo diastereoselective additions of 4-pyridyl organometallic reagents. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. The success of this approach would depend on the ability of the chiral auxiliary to effectively control the stereochemical outcome of the reactions.

Resolution of Racemic Mixtures

In the absence of an efficient stereoselective synthesis, the resolution of a racemic mixture of this compound would be a viable method to obtain the individual enantiomers.

Classical Resolution via Diastereomeric Salt Formation:

Given the basic nature of the pyridyl groups, a classical resolution approach involving the formation of diastereomeric salts is plausible. The racemic mixture of this compound could be treated with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts may exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base would liberate the individual enantiomers of the desired compound.

Hypothetical Resolution Process

Step Procedure Reagents Outcome
1 Salt Formation Racemic this compound, Chiral Acid (e.g., (+)-Tartaric acid) Mixture of diastereomeric salts
2 Separation Fractional Crystallization Separation of less soluble diastereomeric salt

This table outlines a general, hypothetical resolution procedure.

Chiral Chromatography:

Chiral chromatography is another powerful technique for the separation of enantiomers. A racemic mixture of this compound could be passed through a chromatography column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP would lead to their separation, allowing for the collection of the individual enantiomers. The choice of the chiral stationary phase and the mobile phase would be critical for achieving effective separation. Common CSPs are often based on cellulose (B213188) or amylose (B160209) derivatives.

Due to the lack of specific experimental data in the scientific literature for the enantioselective synthesis or resolution of this compound, the methodologies described above are based on established principles of stereoselective organic chemistry and provide a conceptual framework for approaching the synthesis and separation of its stereoisomers.

Structural Characterization and Conformational Analysis of 1,3 Bis 4 Pyridyl Cyclopentane

Elucidation of Molecular Conformation via Diffraction Techniques

Diffraction techniques, particularly single-crystal X-ray diffraction, are the most powerful tools for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. These methods provide precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

Single-crystal X-ray diffraction (SCXRD) analysis provides a definitive snapshot of a molecule's arrangement within a crystal lattice. For 1,3-bis(4-pyridyl)cyclopentane, this technique would elucidate the precise spatial relationship between the two pyridyl rings and the exact conformation of the central cyclopentane (B165970) spacer. The resulting structural data, including atomic coordinates, allows for the calculation of critical geometric parameters.

While a specific, publicly accessible crystal structure determination for this compound has not been identified in a comprehensive search of research databases, the general parameters that such an analysis would yield are well-established. Key findings from an SCXRD study would include:

Bond Lengths: Determination of the lengths of all covalent bonds (C-C, C-N, C-H).

Bond Angles: Precise measurement of the angles between adjacent bonds, which would reveal any strain in the cyclopentane ring.

Torsion Angles: Calculation of the dihedral angles that define the puckering of the cyclopentane ring and the orientation of the pyridyl substituents relative to the ring.

These parameters are crucial for understanding the steric and electronic properties of the molecule, which in turn govern its behavior in forming larger supramolecular assemblies.

Table 1: Representative Crystallographic Parameters Obtainable from SCXRD

Parameter Description Typical Expected Values
C-C (cyclopentane) Carbon-carbon single bond length within the cyclopentane ring. 1.53 - 1.55 Å
C-C (pyridyl-cyclo) Bond length between a pyridyl ring carbon and a cyclopentane carbon. 1.50 - 1.52 Å
C-N (pyridyl) Carbon-nitrogen bond length within the pyridine (B92270) ring. 1.33 - 1.35 Å
C-C-C (cyclopentane) Internal bond angle within the cyclopentane ring. ~104° - 106°

Note: The values presented are typical for similar organic fragments and serve as a reference for what would be expected from an experimental determination.

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a flat structure. The two most common low-energy conformations are the "envelope" (C_s symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair" or "twist" (C_2 symmetry), where three adjacent atoms are coplanar, and the other two are displaced on opposite sides of the plane.

For 1,3-disubstituted cyclopentanes like this compound, two diastereomeric forms are possible: cis and trans.

In the cis isomer , both pyridyl groups are on the same side of the cyclopentane ring. This arrangement can lead to steric repulsion between the substituents, potentially favoring a conformation that maximizes their separation.

In the trans isomer , the pyridyl groups are on opposite sides of the ring. This configuration is generally more stable as it minimizes steric hindrance between the bulky substituents.

The puckering of the ring is a dynamic process known as pseudorotation, where the molecule rapidly interconverts between various envelope and twist forms at room temperature. The presence of the 1,3-substituents will create a potential energy surface with distinct minima corresponding to the most stable puckered conformations. In the solid state, the molecule is "frozen" into one of these low-energy conformations due to crystal packing forces.

Table 2: Key Conformations of the Cyclopentane Ring

Conformation Symmetry Description
Envelope C_s Four carbon atoms are coplanar; the fifth is out of the plane.

The two pyridyl groups are attached to the cyclopentane ring via C-C single bonds. Rotation around these bonds allows the pyridyl rings to adopt various orientations relative to the central cyclopentane scaffold. This rotational freedom is a key factor in the ligand's ability to adapt to the coordination geometries of different metal ions.

The specific orientation of the pyridyl groups in the solid state is governed by a balance of several factors:

Intramolecular Steric Hindrance: Repulsion between the hydrogen atoms on the pyridyl rings and the hydrogen atoms on the cyclopentane ring can restrict rotation and favor specific staggered conformations.

Crystal Packing Forces: In the solid state, intermolecular interactions (such as hydrogen bonding or π-π stacking) with neighboring molecules will dictate the most energetically favorable orientation to maximize packing efficiency.

Coordination Geometry: When complexed with a metal ion, the pyridyl groups will orient themselves to satisfy the coordination requirements of the metal center.

The orientation can be described by the torsion angle defined by a sequence of atoms, for example, C(pyridyl)-C(pyridyl)-C(cyclopentyl)-C(cyclopentyl). Analysis of this angle from X-ray data reveals the rotational conformation in the solid state.

Spectroscopic Probing of Molecular Structure and Dynamics in Solution

While diffraction methods reveal the static structure in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide invaluable information about the molecule's average structure and dynamic behavior in solution.

For this compound, NMR spectroscopy is particularly informative.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridyl rings and the cyclopentane ring. Due to the rapid pseudorotation of the cyclopentane ring on the NMR timescale, the signals for the cyclopentyl protons may appear as averaged, broad multiplets. The chemical shifts of the pyridyl protons (typically in the 7.0-8.6 ppm range) would confirm the presence of the 4-substituted pyridine rings.

¹³C NMR: The carbon NMR spectrum would similarly show averaged signals for the cyclopentane carbons due to conformational flexibility. The number of unique signals would depend on the effective symmetry of the molecule in solution. For unsubstituted cyclopentane, a single sharp peak is observed because all five carbon atoms become equivalent through rapid conformational averaging. For the cis and trans isomers of this compound, distinct sets of signals would be expected, allowing for their differentiation.

FTIR spectroscopy would be used to identify the characteristic vibrational modes of the functional groups. Key absorptions would include C-H stretching from the aliphatic cyclopentane ring and the aromatic pyridyl rings, as well as C=C and C=N stretching vibrations characteristic of the pyridine rings (typically around 1600 cm⁻¹).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Molecular Fragment Nucleus Predicted Chemical Shift (δ, ppm) Notes
Pyridyl (α to N) ¹H 8.4 - 8.6 Doublet
Pyridyl (β to N) ¹H 7.1 - 7.3 Doublet
Cyclopentane (CH-pyridyl) ¹H 2.5 - 3.0 Multiplet
Cyclopentane (CH₂) ¹H 1.5 - 2.2 Multiplet, potentially complex due to averaging
Pyridyl (C-N) ¹³C 149 - 151
Pyridyl (C-H) ¹³C 123 - 125
Cyclopentane (C-pyridyl) ¹³C 40 - 45

Note: These are estimated ranges based on standard values for pyridyl and cyclopentyl moieties.

Intramolecular Noncovalent Interactions Governing Conformation

Potential interactions include:

C-H···N Interactions: A hydrogen atom from the cyclopentane ring could potentially form a weak hydrogen bond with the nitrogen atom of one of the pyridyl rings, particularly in the cis isomer. This would influence both the ring pucker and the rotational position of the pyridyl group.

C-H···π Interactions: Hydrogen atoms from one part of the molecule (e.g., the cyclopentane ring) can interact favorably with the electron-rich π-system of a pyridyl ring.

These interactions, while individually weak, can collectively have a significant impact on the conformational landscape of the molecule, influencing the relative energies of different isomers and rotamers. Computational modeling, in conjunction with experimental data, is often used to quantify the strength and geometric importance of these interactions.

Coordination Chemistry of 1,3 Bis 4 Pyridyl Cyclopentane

Coordination Modes and Ligand Behavior

The interaction of 1,3-Bis(4-pyridyl)cyclopentane with metal centers is primarily governed by the Lewis basicity of the nitrogen atoms within the pyridyl rings. These nitrogen atoms act as effective connectors, linking metal ions to form extended networks. The resulting coordination is influenced by both the inherent properties of the ligand and the specific reaction conditions.

This compound can adopt several coordination modes, which dictates the architecture of the resulting metal complex.

Monodentate Coordination: In this mode, only one of the two pyridyl nitrogen atoms coordinates to a metal center. This can occur when the ligand is present in a large excess or when steric hindrance prevents the second pyridyl group from binding. While less common in the formation of extended polymers, this mode can be observed in the termination of a polymer chain or in the formation of discrete molecular complexes.

Bidentate Coordination: This mode involves both pyridyl nitrogen atoms coordinating to metal centers. It can be further classified into:

Chelating: Although theoretically possible, chelation to a single metal center is highly unlikely with this compound due to the significant steric strain that would be introduced by the cyclopentane (B165970) spacer. The distance between the nitrogen atoms is too large to form a stable chelate ring with a single metal ion.

Bridging: This is the most common and crucial coordination mode for forming CPs and MOFs. The ligand spans between two different metal centers, with each pyridyl group binding to one metal ion. This bridging action is fundamental to the construction of one-, two-, and three-dimensional networks. Several coordination polymers have been successfully synthesized where bis-pyridyl ligands like 1,3-bis(4-pyridyl)propane act as bridging ligands to form 1D, 2D, and 3D networks. researchgate.net

The cyclopentane ring in this compound is not planar and exhibits conformational flexibility through puckering. This flexibility, combined with the rotational freedom of the C-C bonds connecting the pyridyl rings to the cyclopentane core, allows the ligand to adopt various conformations, such as cis and trans isomers based on the substitution pattern.

This conformational adaptability is a key factor in its coordination chemistry. The ligand can adjust its shape to accommodate the preferred coordination geometry of different metal ions (e.g., tetrahedral, square planar, octahedral). The distance and relative orientation between the two pyridyl nitrogen atoms can vary significantly depending on the conformation adopted, which in turn dictates the topology and dimensionality of the resulting supramolecular assembly. researchgate.net For example, the flexible aliphatic chain in the related ligand 1,3-bis(4-pyridyl)propane (BPP) allows it to assume different conformations (TT, TG, GG, and GG'), each with distinct N-N distances, leading to different topologies in the final polymeric structures. researchgate.net

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of this compound to act as a bridging ligand is extensively utilized in the self-assembly of MOFs and CPs. These materials are formed by connecting metal-containing nodes with organic linkers, like this compound, to create extended, often porous, structures. researchgate.net

The final dimensionality of the framework constructed with this compound is determined by a combination of factors, primarily the coordination geometry of the metal ion and the conformation of the ligand.

1D Networks: One-dimensional chains can form when metal ions are linked sequentially by the ligand. For instance, if a metal ion with two available coordination sites in a linear or bent geometry is used, it can be bridged by the ligand to form a simple zigzag or linear chain. nih.govrsc.org

2D Networks: Two-dimensional sheets or layers are typically formed when metal ions with three or more available coordination sites in a planar arrangement (e.g., square planar or trigonal) are used. The ligands then act as pillars or bridges, connecting the metal centers into a grid-like structure. epa.govnih.gov The resulting layers can have various topologies, such as the common (4,4) network where each node is connected to four others. researchgate.netrsc.org

3D Networks: Three-dimensional frameworks arise when metal ions with coordination sites distributed in a non-planar fashion (e.g., tetrahedral or octahedral) are linked. The ligands bridge these metal centers in multiple directions, extending the network in all three dimensions. mdpi.com The flexibility of the ligand can be crucial in achieving 3D structures by allowing it to span the necessary distances and angles required by the metal node's geometry.

The table below summarizes how different factors can influence the dimensionality of coordination polymers.

Influencing FactorEffect on DimensionalityExample Principle
Metal Coordination Number Higher coordination numbers can lead to higher dimensionality.A metal ion that can coordinate to four or more ligands is more likely to form a 3D network than one that only coordinates to two. mdpi.com
Ligand Conformation The angle and distance between the pyridyl groups determine how metal nodes can be linked.A more linear conformation might favor 1D chains, while a bent conformation could facilitate the formation of 2D grids or complex 3D nets. researchgate.net
Ligand-to-Metal Ratio Varying the stoichiometric ratio can favor the formation of different dimensional structures.A higher ligand-to-metal ratio might lead to lower dimensional structures as more coordination sites on the metal are occupied by the primary ligand. rsc.org
Solvent and Temperature Reaction conditions can influence the final crystalline phase and its dimensionality.Different solvents can act as templates or coordinate to the metal, affecting the final structure.

The choice of the metal ion is a critical parameter in designing MOFs and CPs, as its intrinsic properties directly influence the final topology of the framework. researchgate.net

Coordination Geometry: Different metal ions have distinct preferences for their coordination environment (e.g., Cu(II) is often octahedral with Jahn-Teller distortion, Zn(II) is commonly tetrahedral or octahedral, and Ag(I) often prefers linear or trigonal planar geometries). The flexible this compound ligand can adapt to these varied geometric demands, resulting in frameworks with different connectivities and topologies. mdpi.comresearchgate.net

Oxidation State: The oxidation state of the metal ion affects its size, Lewis acidity, and coordination number, all of which impact the bond strengths and geometry of the resulting framework. For instance, a higher oxidation state might lead to stronger metal-ligand bonds.

The following table illustrates how different metal ions can lead to varied structural outcomes in coordination polymers.

Metal IonTypical Coordination GeometryPotential Framework Topology with Bis-pyridyl Ligands
Ag(I) Linear, Trigonal Planar, TetrahedralOften forms 1D chains or 2D layers due to lower coordination numbers. researchgate.netresearchgate.net
Cu(II) Square Planar, Octahedral (often distorted)Can form a wide variety of 1D, 2D, and 3D structures. rsc.orgnih.gov
Zn(II) Tetrahedral, OctahedralFrequently used to build robust 3D frameworks due to its preference for tetrahedral geometry, leading to diamondoid or quartz-like nets. nih.govmdpi.com
Cd(II) Octahedral, Pentagonal BipyramidalCan form diverse structures from 1D chains to complex 3D interpenetrated networks, highly sensitive to counterions. epa.govmdpi.com
Co(II) Tetrahedral, OctahedralLeads to various framework dimensionalities and is also of interest for its magnetic properties. nih.govmdpi.com

In the assembly of MOFs and CPs using neutral ligands like this compound, counterions and additional ligands (ancillary or co-ligands) play a crucial role in directing the final structure.

Counterions: Since the ligand is neutral, the resulting framework will be cationic, requiring charge-balancing counterions. mdpi.com These anions (e.g., ClO₄⁻, PF₆⁻, NO₃⁻, SO₄²⁻) can influence the self-assembly process in several ways:

Coordination: Some anions can directly coordinate to the metal centers, reducing the number of sites available for the primary ligand and thus affecting the network's dimensionality and topology. rsc.orgmdpi.com

Templating: Non-coordinating anions reside in the pores or channels of the framework, where they can direct the structure through hydrogen bonding and other non-covalent interactions with the framework. nih.gov The size and shape of the counterion can be a determining factor in the final structure. rsc.org

Ancillary Ligands: The intentional addition of a secondary, or ancillary, ligand can be a powerful strategy for creating structural diversity. These ligands, often carboxylates or other N-donors, can connect metal centers in ways that the primary ligand cannot, leading to frameworks with higher dimensionality, different topologies, or specific functionalities. rsc.org For example, introducing polycarboxylate ligands alongside a bis-pyridyl ligand can create complex 3D frameworks by linking metal centers into layers that are then pillared by the bis-pyridyl ligand. mdpi.comrsc.org

Lack of Specific Research Findings for this compound Coordination Chemistry

Following a comprehensive search for documented research, it has been determined that there is a notable absence of specific scientific literature detailing the coordination chemistry of this compound. Consequently, the construction of a detailed article focusing solely on the specific metal-ligand systems and resulting architectures as requested is not feasible based on currently available information.

The user's request specified a detailed analysis of the following areas:

Transition Metal Complexes: Architectures resulting from reactions with Cu(I), Mn(II), Co(II), Ni(II), Zn(II), and Cd(II).

Lanthanide Coordination Polymers: Unique structural features of polymers formed with lanthanide metals.

Polynuclear Metal Clusters: Incorporation of the ligand into polynuclear metal clusters.

Without primary research sources describing the synthesis, structural characterization (e.g., X-ray crystallography), and properties of coordination compounds derived from this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the subsections on its specific complexes with transition metals, lanthanides, and its role in polynuclear clusters cannot be substantively addressed at this time.

Supramolecular Chemistry and Crystal Engineering with 1,3 Bis 4 Pyridyl Cyclopentane

Investigation of Noncovalent Interactions in Solid-State Assemblies

The assembly of 1,3-Bis(4-pyridyl)cyclopentane and its derivatives in the solid state is governed by a subtle interplay of various noncovalent forces. These interactions dictate the crystal packing and the ultimate three-dimensional architecture, leveraging the specific chemical functionalities of the pyridyl rings and the cyclopentane (B165970) spacer.

The nitrogen atoms of the pyridyl rings in this compound are primary sites for hydrogen bonding, acting as effective acceptors. In the presence of hydrogen bond donors, such as water, alcohols, or carboxylic acids, robust N···H–O or N···H–N interactions are expected to form. These interactions are fundamental in crystal engineering, often directing the assembly of molecules into predictable one-, two-, or three-dimensional networks. For instance, in the crystal structure of a related compound, N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate, the pyridyl nitrogen atoms participate in O—H⋯N hydrogen bonds with water molecules, which connect adjacent layers to form a three-dimensional supramolecular network nih.gov.

Aromatic π-stacking is a critical noncovalent interaction that contributes significantly to the stability of supramolecular frameworks by minimizing solvent-accessible surface area and optimizing van der Waals forces nih.gov. The pyridyl rings of this compound are capable of engaging in such interactions. These can manifest in several geometries, most commonly offset face-to-face or edge-to-face arrangements.

In related crystal structures involving pyridyl rings, π-π stacking interactions are frequently observed, with typical plane-to-plane separation distances of approximately 3.5 to 3.9 Å researchgate.netrsc.org. For example, studies on cadmium metal-organic frameworks incorporating 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene have shown that π–π stacking interactions between neighboring pyridyl rings are a key factor influencing the photoluminescence properties of the material rsc.org. The conformational flexibility of the cyclopentane linker in this compound can influence the ability of the pyridyl rings to adopt an optimal geometry for π-stacking with adjacent molecules within the crystal lattice.

Table 1: Representative π-π Stacking Interaction Parameters in Pyridyl-Containing Compounds.
Interaction TypeCompound TypeParameterDistance (Å)Reference
Pyridyl-PyridylIron(III) ComplexPlane-to-plane3.550 researchgate.net
Pyridyl-PyridylIron(III) ComplexCentroid-to-centroid3.890 researchgate.net
Pyridyl-PyridylZinc(II) Schiff Base ComplexCentroid-to-centroid3.885 rsc.org
Pyridyl-PhenylCopper(II) Schiff Base ComplexC-H···π (meta-H to phenyl)- rsc.org

Halogen bonding is a highly directional noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as the lone pair of electrons on a pyridyl nitrogen nih.gov. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl) and the presence of electron-withdrawing groups on the halogen-bearing molecule nih.gov.

Functionalized derivatives of this compound, particularly those containing halogen substituents on the pyridyl rings or the cyclopentane core, could serve as halogen bond donors. More commonly, the pyridyl nitrogen atoms of the parent compound act as excellent halogen bond acceptors. Co-crystallization with potent halogen bond donors, such as 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), is a well-established strategy for forming extended supramolecular assemblies nih.gov. In these structures, strong and linear C–I···N interactions are the primary synthons that guide the assembly of co-crystals nih.govacs.org. The ditopic nature of this compound allows it to bridge two halogen bond donors, leading to the formation of infinite one-dimensional chains or more complex networks.

Table 2: Examples of Halogen Bonding Parameters in Pyridyl Co-crystals.
Halogen Bond DonorHalogen Bond AcceptorInteractionNormalized Strength (RXB)*Reference
N-iodosuccinimide2,6-diethynylpyridineI···N- nsf.gov
1,3,5-Triiodo-2,4,6-trifluorobenzene4-BenzoylpyridineI···N- acs.org
1,ω-diiodoperfluoroalkanesPyridine (B92270) N-oxidesI···O~0.65 (covalent nature) mdpi.com
N-(pyridin-2-yl)isonicotinamide-IodoMaleic AcidI···O- mdpi.com

*RXB is the ratio of the X···B distance to the sum of the van der Waals radii of atoms X and B. Specific values often require detailed crystallographic data not available in all abstracts.

C-H···π interactions are weak, non-conventional hydrogen bonds where a C-H bond acts as a donor to an aromatic π-system nih.gov. These interactions, though individually weak, can collectively play a significant role in the stabilization of crystal structures and molecular conformations nih.gov. In assemblies of this compound, the aliphatic C-H bonds of the cyclopentane ring can interact with the π-electron clouds of pyridyl rings on neighboring molecules.

Crystal structure analyses of related molecules frequently reveal the presence of these interactions. For example, the structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate shows C-H···π interactions contributing to the formation of its three-dimensional network nih.gov. Similarly, studies of substituted cyclohexanol (B46403) derivatives show that C-H···π contacts, in conjunction with conventional hydrogen bonds, direct the formation of molecular layers nih.gov. The specific puckered conformation adopted by the cyclopentane ring in this compound will orient its C-H bonds in space, influencing their ability to participate in these stabilizing interactions.

Design and Construction of Supramolecular Architectures

The defined length and angular disposition of the pyridyl groups in this compound make it an exemplary ligand for the construction of discrete, high-symmetry supramolecular structures and extended coordination polymers.

The principles of molecular recognition involve the specific binding of a guest molecule to a complementary host molecule through noncovalent interactions. This compound can be used as a building block to create sophisticated host architectures. By coordinating the pyridyl nitrogen atoms to metal centers, particularly square-planar metals like Palladium(II) or Platinum(II), it is possible to construct discrete metallosupramolecular cages nih.govacs.org.

The size and shape of the cavity within such a cage are dictated by the geometry of the metal center and the length and flexibility of the bis(pyridyl) ligand. The cyclopentane spacer provides a semi-rigid framework that would lead to a well-defined cavity, capable of encapsulating guest molecules of a specific size and shape. The binding of guests within these cavities can be driven by a combination of forces, including hydrogen bonding, π-stacking, and hydrophobic interactions libretexts.orgnorthwestern.edu. For example, lantern-shaped complexes formed from bis(amidopyridine) ligands and palladium(II) have been shown to encapsulate a variety of guests, including cations, anions, and water molecules acs.orgresearchgate.net. The unique stereochemistry of the 1,3-disubstituted cyclopentane linker can also be exploited to introduce chirality into host systems, paving the way for enantioselective guest recognition.

Directed Self-Assembly of Crystalline Materials (e.g., Co-crystals, Salts)

The directed self-assembly of molecules into crystalline solids is a cornerstone of crystal engineering. For this compound, the nitrogen atoms on its two pyridyl rings are primary sites for forming strong and directional hydrogen bonds. This capability allows it to act as a "tecton" or building block in the formation of multi-component crystalline materials such as co-crystals and salts.

Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions, primarily hydrogen bonds. nih.gov When this compound is combined with molecules that are effective hydrogen bond donors (known as co-formers), such as carboxylic acids or phenols, they can assemble into a co-crystal. researchgate.net The formation of these structures is guided by the principle of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Salts , in contrast, are formed when there is a complete transfer of a proton from an acidic molecule to a basic one, resulting in an ionic bond. nih.gov The pyridyl groups of this compound are basic and can be protonated by strong acids. The distinction between a co-crystal and a salt can often be predicted by the difference in pKa values (ΔpKa) between the basic component (the pyridyl group) and the acidic co-former. A ΔpKa of less than 1 generally favors co-crystal formation due to negligible proton transfer, while a ΔpKa greater than or equal to 1 suggests proton transfer and the formation of a salt. nih.gov

While specific co-crystals of this compound are not extensively documented in publicly available literature, the behavior of analogous flexible bis(pyridyl) ligands provides a clear blueprint for its potential. For example, related ligands have been successfully co-crystallized with a variety of organic acids. researchgate.netresearchgate.net

Table 1: Examples of Co-crystals Formed with Flexible Bis(pyridyl) Ligands and Acidic Co-formers

Bis(pyridyl) LigandCo-formerResulting Structure
1,5-Bis(3-pyridyl)-3,4-diaza-2,4-hexadieneOxalic AcidForms a 1:1 co-crystal with a one-dimensional hydrogen-bonded assembly. researchgate.net
1,5-Bis(3-pyridyl)-3,4-diaza-2,4-hexadieneSuccinic AcidForms a 1:1 co-crystal structure. researchgate.net
1,4-Bis(4-pyridyl)-2,3-diaza-1,3-butadieneCamphoric AcidSynthesizes co-crystals with both 1:1 and 3:2 stoichiometries. researchgate.netnih.gov
trans-1,2-Bis(4-pyridyl)ethyleneFlurbiprofenForms a co-crystal through a carboxylic acid-pyridine supramolecular entity. google.com

Formation of Interpenetrating Networks and Polyrotaxanes

The structural characteristics of this compound, particularly its length and flexibility, make it a suitable candidate for constructing complex, entangled supramolecular architectures like interpenetrating networks and polyrotaxanes. These structures are most commonly observed in the context of coordination polymers, where the bis(pyridyl) ligand bridges metal centers.

Interpenetrating Networks occur when two or more independent frameworks grow through one another without any covalent bonds between them. The formation of such structures is often driven by the need to maximize packing efficiency and fill void space within a crystal lattice. researchgate.net The flexibility of the cyclopentane spacer in this compound allows it to adopt various conformations, which can be crucial for enabling the entanglement required for interpenetration. researchgate.net For instance, coordination polymers built from the related ligand 1,3-bis(4-pyridyl)propane have been shown to form four-fold interpenetrating frameworks. researchgate.net

Polyrotaxanes are mechanically interlocked molecules consisting of linear "threads" (chains) encircled by macrocyclic "rings". In the context of coordination polymers, one polymeric chain can be threaded through the macrocyclic rings of an adjacent, independent chain. researchgate.netjove.com The formation of a polyrotaxane structure has been observed in a zinc(II) coordination polymer where dinuclear macrocycles are threaded by adjacent zigzag chains, a process facilitated by the conformationally adaptable nature of the bridging ligands. jove.comnih.gov The specific length and geometry imposed by the 1,3-substitution on the cyclopentane ring could direct the assembly of metal-organic macrocycles and linear chains capable of forming such intricate polyrotaxane arrangements.

Principles of Crystal Engineering Applied to this compound Systems

Crystal engineering provides a framework for the rational design of solid-state structures by understanding and controlling intermolecular interactions. rsc.org For systems involving this compound, these principles are applied to direct the self-assembly process toward crystalline materials with specific topologies and properties.

Control over Crystal Packing and Supramolecular Synthons

The key to controlling crystal packing lies in the predictable and hierarchical nature of non-covalent interactions, particularly the formation of supramolecular synthons. acs.org A supramolecular synthon is a structural unit within a crystal in which molecules are held together by well-defined intermolecular interactions. For this compound, the pyridyl groups are the primary functional moieties for synthon formation.

The most robust and predictable synthon involving a pyridine ring is the hydrogen bond formed with a carboxylic acid (O-H···N) or a phenol (B47542) (O-H···N). acs.orgrsc.org These heterosynthons are generally favored over competing homosynthons (e.g., acid-acid or alcohol-alcohol dimers), providing a reliable tool for directing co-crystal assembly. nih.gov The reliability of the hydroxyl-pyridine heterosynthon, for example, has been demonstrated to be over 99% in crystal structures containing both functional groups. nih.govresearchgate.net

The conformational flexibility of the cyclopentane linker introduces another layer of control and complexity. Unlike rigid linkers, the puckered cyclopentane ring can adopt different conformations, and the pyridyl groups can be in either cis or trans arrangements relative to the ring. These different conformers can lead to supramolecular isomerism, where the same components assemble into different crystalline structures due to variations in the ligand's shape. researchgate.net This flexibility, while making prediction more challenging, also offers opportunities to access a wider variety of structural motifs. rsc.org

Table 2: Common Supramolecular Synthons Involving the Pyridyl Moiety

Synthon NameInteraction DiagramDescription
Carboxylic Acid–PyridineR-COOH ··· N(py)A highly robust and common heterosynthon forming a strong O-H···N hydrogen bond. acs.orgrsc.org
Phenol–PyridineR-OH ··· N(py)Another persistent heterosynthon driven by a strong O-H···N hydrogen bond. nih.govresearchgate.net
Amide–PyridineR-C(=O)NH-R' ··· N(py)An N-H···N hydrogen bond that is a key interaction in many biological and synthetic systems.
C-H–PyridineC-H ··· N(py)A weaker, but often structurally significant, hydrogen bond that influences crystal packing. acs.org
Pyridinium–Anion(py)-N⁺-H ··· X⁻An ion-pair synthon formed in salts, where X is an anion like Cl⁻. nih.gov

Modulating Intermolecular Interactions for Desired Solid-State Structures

Achieving a desired solid-state structure requires modulating the full spectrum of intermolecular interactions, not just the primary supramolecular synthon. Weaker yet influential forces such as π–π stacking, C–H···π interactions, and van der Waals forces play a crucial role in the final crystal packing arrangement. acs.org

The orientation of the pyridyl rings in this compound is critical for enabling π–π stacking, where the electron-rich aromatic rings of adjacent molecules align face-to-face or face-to-edge. These interactions, along with C–H···π interactions (where a C-H bond points towards the face of a pyridyl ring), help to consolidate the three-dimensional structure. nih.gov

Control over these interactions can be exerted through several experimental variables:

Solvent Choice: The polarity of the crystallization solvent can influence which molecular conformations are present in solution and can mediate intermolecular interactions, sometimes becoming incorporated into the final crystal structure.

Temperature and Crystallization Rate: These kinetic factors can influence whether a thermodynamically stable form or a metastable polymorph is obtained.

By carefully selecting these conditions, it is possible to guide the self-assembly of this compound and its co-formers into specific crystalline architectures, demonstrating the practical application of crystal engineering principles.

Theoretical and Computational Studies of 1,3 Bis 4 Pyridyl Cyclopentane and Its Assemblies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 1,3-bis(4-pyridyl)cyclopentane. DFT provides a robust framework for calculating the electronic structure of molecules, from which various properties such as conformational energies, reactivity descriptors, and the nature of intermolecular interactions can be derived. nih.gov

The flexibility of the this compound ligand is a key determinant of its role in constructing supramolecular assemblies. This flexibility arises from the puckering of the cyclopentane (B165970) ring and the rotation of the pyridyl groups. The cyclopentane ring is not planar and can adopt several low-energy conformations, primarily the "envelope" and "twist" forms. The pyridyl substituents can be arranged in either a cis or trans relationship relative to the cyclopentane ring.

Computational analysis is essential to map the conformational energy landscape, which illustrates the relative energies of different conformers and the energy barriers for interconversion between them. rsc.orgnih.gov DFT calculations are employed to perform geometry optimization for each potential conformer, identifying stable energy minima on the potential energy surface. researchgate.net The energy difference between these conformers is often small, meaning that multiple conformations can coexist in solution or be selected during crystallization due to packing forces. rsc.orgresearchgate.net

Table 1: Key Conformational Variables for this compound

Feature Description Computational Method
Cyclopentane Pucker Analysis of low-energy forms such as envelope and twist conformations. DFT Geometry Optimization
Pyridyl Orientation Determination of relative energies for cis and trans isomers. DFT Energy Calculations
Rotational Barriers Calculation of the energy required to rotate the C-C bonds connecting the pyridyl groups to the cyclopentane ring. Torsional Angle Scan (DFT)

| Strain Energy | The energy difference between a conformer in a crystal and its ideal gas-phase geometry, quantifying the effect of crystal packing forces. researchgate.net | Single-Point DFT Calculations |

The pyridyl groups of this compound are capable of forming a variety of noncovalent interactions, which are crucial for the assembly of predictable supramolecular architectures. These interactions include hydrogen bonds, π-π stacking, and C-H···π interactions.

Quantum chemical calculations are used to precisely quantify the strength and nature of these bonds. nih.gov The interaction energy is typically calculated as the difference between the energy of the interacting complex and the sum of the energies of the individual molecules (monomers). This calculation must account for basis set superposition error (BSSE). Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can further characterize these interactions by identifying bond critical points and visualizing interaction regions. nih.govmdpi.com The electron density and its Laplacian at the bond critical point provide insight into whether the interaction is a closed-shell (noncovalent) or shared interaction. mdpi.commdpi.com

Table 2: Typical Noncovalent Interactions and Their Calculated Energies

Interaction Type Description Typical Energy Range (kJ/mol) Computational Approach
O-H···N Hydrogen Bond Between a hydroxyl donor and the pyridyl nitrogen acceptor. researchgate.net 15 - 40 DFT, SAPT
π-π Stacking Face-to-face or offset stacking between two pyridyl rings. 5 - 20 DFT with dispersion correction (DFT-D)
C-H···π Interaction An aliphatic or aromatic C-H bond interacting with the face of a pyridyl ring. 2 - 10 DFT, MP2

| Halogen Bonding | Interaction between a halogen atom (e.g., on a co-ligand) and the pyridyl nitrogen. nih.gov | 10 - 30 | DFT, MEP analysis |

Molecular Dynamics Simulations for Dynamics and Flexibility

While quantum chemical calculations provide static pictures of molecular conformations and interactions, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and transport phenomena.

MD simulations are a powerful tool for studying the conformational behavior of this compound in different environments.

In Solution: By simulating the ligand in a box of explicit solvent molecules, one can observe the transitions between different ring pucker and pyridyl group orientations. This provides a statistical understanding of the predominant conformations in the solution phase, which can influence nucleation and crystal growth.

For these simulations, an accurate force field is required, which defines the potential energy of the system. The parameters for the force field are often derived from or validated by quantum chemical calculations. nih.gov

For porous materials like MOFs constructed using this compound as a linker, MD simulations are invaluable for predicting their performance in applications such as gas storage and separation. rsc.org By simulating the trajectories of guest molecules (e.g., CO₂, CH₄) within the pores of the framework, researchers can compute key transport properties. mdpi.com

The mean squared displacement (MSD) of the guest molecules over time is used to calculate the diffusion coefficient, a measure of guest mobility. The interaction energies between the guest molecules and the framework, along with radial distribution functions, provide insights into preferred binding sites and sorption behavior. These simulations can predict the selectivity of the material for different guests and guide the design of frameworks with optimized sorption properties. mdpi.com

Crystal Structure Prediction and Polymorphism Studies

Crystal Structure Prediction (CSP) is a computational methodology aimed at finding the most stable crystal packing arrangements for a given molecule, starting only from its chemical diagram. ucr.edu This is particularly important for flexible molecules like this compound, which may crystallize in multiple forms, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties.

The CSP process typically involves two main steps:

Structure Generation: A large number of plausible crystal structures are generated by sampling different space groups, molecular positions, and conformations.

Structure Ranking: The generated structures are ranked based on their calculated lattice energy. This is usually done with increasingly accurate methods, starting with force fields and culminating in DFT calculations that include van der Waals (dispersion) corrections, which are crucial for accurately modeling intermolecular interactions. rsc.org

CSP studies can successfully identify experimentally known polymorphs and predict new, potentially more stable, or metastable forms that have not yet been observed experimentally. ucr.edursc.org For a molecule like this compound, CSP can help understand how its conformational flexibility is balanced against the drive to form efficient crystal packing and strong intermolecular interactions.

Table 3: General Workflow for Crystal Structure Prediction (CSP)

Step Objective Computational Method(s)
1. Conformational Analysis Identify low-energy conformers of the isolated molecule. DFT, Force Field Search
2. Structure Generation Create a large set of hypothetical crystal packings for the low-energy conformers. Packing algorithms, Monte Carlo methods
3. Energy Minimization Optimize the geometry of the generated crystal structures. Force Field Minimization
4. Energy Ranking Accurately calculate and rank the lattice energies of the optimized structures. DFT with dispersion correction (e.g., PBE-D3)

| 5. Property Calculation | Calculate properties (e.g., powder X-ray diffraction patterns, vibrational spectra) for the most stable predicted structures to compare with experimental data. | DFT, Phonon calculations |

Advanced Applications of 1,3 Bis 4 Pyridyl Cyclopentane Based Materials

Functional Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) constructed from 1,3-Bis(4-pyridyl)cyclopentane utilize the ligand as a flexible linker to connect metal ions or clusters. The adaptability of the cyclopentane (B165970) spacer allows it to adopt various conformations to suit the coordination preferences of different metal ions, leading to a diversity of network topologies. The distance and relative orientation of the two pyridyl groups are critical determinants of the final supramolecular architecture.

The inherent porosity of MOFs makes them prime candidates for gas adsorption and storage. The study of porosity in materials derived from this compound is a significant area of research aimed at potential gas storage applications. While specific data for this compound-based MOFs is emerging, the performance of analogous frameworks built with similar flexible bis(pyridyl) linkers highlights their potential. For instance, MOFs have demonstrated the ability to effectively separate important industrial gas mixtures. The strategic design of pore size and the introduction of functional groups within the framework are key to achieving high selectivity for gas separations such as C₂H₂/CH₄ and CO₂/CH₄. nih.govnih.gov The functional azine groups and specific micropore dimensions in some bis(pyridyl)-based MOFs have been shown to provide high selectivity for C₂H₂/CH₄ separation. nih.gov

Table 1: Representative Gas Separation Performance in Bis-Pyridyl-Based MOFs

Framework Name Gas Mixture Selectivity Reference
ZJNU-27 CO₂/CH₄ 5.8 nih.gov
ZJNU-27 C₂H₂/CH₄ 31.3 nih.gov

Metal-organic frameworks can serve as effective heterogeneous catalysts, offering high surface areas and tunable active sites. Coordination polymers incorporating pyridyl ligands have demonstrated catalytic activity in various organic transformations. For example, certain copper(II) coordination polymers have been shown to catalyze cycloaddition reactions, such as the synthesis of 1,4-disubstituted triazoles. nih.gov Furthermore, cobalt(II) MOFs derived from tris(4-pyridyl) ligands have been used as precursors for efficient electrocatalysts in the oxygen reduction reaction. rsc.org The design of MOFs using this compound could similarly yield materials with accessible metal centers, making them potentially active catalysts for a range of chemical processes.

The photoluminescent behavior of materials based on this compound is a key area of investigation. Luminescence in MOFs can originate from the organic linkers, the metal centers, or charge transfer between them. researchgate.netugr.es Coordination of the ligand within a framework often enhances its emission capacity by increasing rigidity and reducing non-radiative decay pathways. ugr.es MOFs constructed from metal ions like Zn(II) and Cd(II) with bis(pyridyl) and dicarboxylate ligands often exhibit linker-based luminescence. rsc.org These luminescent properties can be sensitive to the presence of guest molecules, making such MOFs promising candidates for chemical sensing applications, for instance, in the detection of compounds like benzaldehyde. rsc.org In the broader field of optoelectronics, related organic materials containing pyridine (B92270) and oxadiazole moieties have been developed as electron-transporting materials for use in light-emitting diodes (LEDs). rsc.org

Table 2: Luminescence Properties of a Representative Zn(II) MOF with a Bis-Pyridyl Ligand

Compound Excitation λ (nm) Emission λ (nm) Potential Application Reference

Coordination polymers containing first-row transition metals like iron(II) are known to exhibit spin crossover (SCO), a phenomenon where the spin state of the metal ion switches between low-spin (LS) and high-spin (HS) configurations in response to external stimuli like temperature or pressure. nsf.gov Bis-pyridyl ligands are frequently used to construct Fe(II) SCO polymers. uclouvain.beresearcher.life The flexible nature of the this compound ligand is particularly relevant, as the framework's flexibility and interaction with guest molecules can significantly modulate the cooperativity and transition temperature of the SCO behavior. semanticscholar.org For example, the removal of solvent guest molecules from a porous Fe(II) SCO polymer has been shown to drastically alter the magnetic behavior, sometimes silencing the spin transition entirely. uclouvain.beresearcher.life This demonstrates that the stereochemically complex and conformationally adaptable cyclopentane spacer can be a tool to fine-tune the magnetic properties of such materials.

Table 3: Guest-Dependent Spin Crossover in a Porous Fe(II) Coordination Polymer

Compound T1/2 (K) Hysteresis Width (K) Description Reference
[Fe(bipy)₂dca]ClO₄·CHCl₃·CH₃OH ~190 15 Gradual SCO with thermal hysteresis uclouvain.be

Supramolecular Devices and Responsive Materials

The dynamic and reversible nature of non-covalent interactions makes supramolecular polymers ideal for creating materials that respond to external stimuli. rsc.orgnih.gov The unique conformational properties of the cyclopentane spacer in this compound can be harnessed to create dynamic materials that respond to their environment. The ability of these materials to alter their properties in response to triggers such as guest molecules, pH, light, or temperature is the basis for their application in smart devices. mdpi.com The guest-dependent spin crossover discussed previously is a clear example of a responsive material, where the magnetic and optical properties are switched by the presence or absence of solvent molecules. uclouvain.be This responsiveness makes these materials candidates for use in molecular sensing, data storage, and display technologies.

Materials for Chiral Separations

The separation of enantiomers is critical in the pharmaceutical and chemical industries. A key strategy for chiral separation is the use of chiral stationary phases in chromatography. Porous crystalline materials like MOFs are excellent candidates for this application when constructed from chiral building blocks. The this compound ligand possesses significant stereochemical complexity. It exists as a meso compound in its cis form and as a pair of enantiomers (a racemic mixture) in its trans form.

By using an enantiomerically pure form of trans-1,3-Bis(4-pyridyl)cyclopentane as a linker, it is possible to construct homochiral MOFs. The well-defined chiral pores of such a framework can interact differently with the enantiomers of a guest molecule, allowing for enantioselective separation. This principle of molecular recognition within a chiral environment is fundamental to creating materials for chiral separations. nih.gov While the direct application of this compound for this purpose is an area of ongoing research, the strategy of incorporating chiral ligands into MOFs for selective separation is well-established.

Conclusion and Future Research Perspectives

Synthesis and Structural Diversification of 1,3-Bis(4-pyridyl)cyclopentane Derivatives

Future research will likely focus on the development of new synthetic methodologies to create a wider range of this compound derivatives. The optimization of existing synthetic routes, which often involve cyclocondensation reactions, is crucial to improve yields and minimize byproducts. Key variables in these syntheses, such as solvent polarity, catalyst selection, and temperature control, will continue to be explored to achieve greater control over the reaction outcomes.

A significant area for structural diversification lies in the stereochemistry of the cyclopentane (B165970) ring. The ligand can exist as cis and trans isomers, and the selective synthesis of each isomer presents a considerable challenge and a significant opportunity. The distinct spatial arrangement of the pyridyl groups in these isomers is expected to have a profound impact on the resulting coordination polymers and their properties. Furthermore, the introduction of functional groups onto the cyclopentane backbone could lead to derivatives with tailored electronic, steric, or chiral properties, opening up new avenues for creating multifunctional materials.

Emerging Frontiers in Coordination and Supramolecular Chemistry Utilizing this Ligand

The flexible nature of the cyclopentane spacer in this compound allows it to adopt various conformations, making it an excellent candidate for the construction of diverse and complex supramolecular structures. Researchers are actively exploring its coordination chemistry with a wide array of transition metal ions to synthesize novel coordination polymers and discrete molecular complexes.

An emerging frontier is the investigation of how the conformational flexibility of the cyclopentane ring influences the self-assembly process and the final architecture of the resulting materials. The interplay between the ligand's conformation, the coordination geometry of the metal center, and the presence of counter-ions or guest molecules is a complex phenomenon that warrants further investigation. The ability to control these interactions will be key to designing and synthesizing new materials with desired topologies and functionalities. The use of bis(pyridyl)-based molecules is a subject of intensive study for constructing elegant supramolecular entities. acs.org

Challenges and Opportunities for Tailoring Material Properties

One of the primary challenges in working with this compound is the prediction and control of the final crystal structure of its coordination polymers. The conformational flexibility of the cyclopentane ring, while advantageous for structural diversity, can also lead to the formation of multiple crystalline phases or amorphous materials. Overcoming this challenge requires a deeper understanding of the factors that govern the self-assembly process, including thermodynamics and kinetics.

However, this challenge also presents a significant opportunity. By carefully tuning reaction conditions, such as temperature, solvent, and the metal-to-ligand ratio, it may be possible to direct the assembly towards a specific, desired architecture. The separation and characterization of the cis and trans isomers of the ligand will provide a powerful tool for systematically studying the structure-property relationships in the resulting materials. This will enable the rational design of materials with tailored properties, such as specific pore sizes for gas storage or controlled dimensionality for anisotropic conductivity.

Prospects for Novel Functional Materials Based on this compound

The unique structural characteristics of this compound make it a promising platform for the development of novel functional materials. The inherent porosity of some of the coordination polymers derived from this ligand suggests potential applications in gas storage and separation. The photoluminescent properties observed in some of these materials also point towards their potential use in sensing, optoelectronics, and as light-emitting materials.

Future research is expected to explore the incorporation of this ligand into metal-organic frameworks (MOFs) with catalytic activity. The cyclopentane backbone could be functionalized with catalytic sites, or the porous framework could be used to encapsulate and stabilize catalytically active species. Furthermore, the development of chiral derivatives of this compound could lead to the synthesis of enantioselective catalysts or materials for chiral separations. The versatility of this ligand ensures that it will continue to be a valuable tool for the creation of new functional materials with a wide range of applications.

Q & A

Basic: What experimental techniques are essential for characterizing the structural properties of 1,3-Bis(4-pyridyl)cyclopentane?

To confirm the molecular structure and purity, researchers should employ single-crystal X-ray diffraction (SCXRD) for precise bond-length and angle measurements . SCXRD parameters such as R-factor (<0.05) and data-to-parameter ratios (>10:1) ensure reliability. Complement this with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify proton environments and pyridyl group symmetry. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like C-N stretching (~1600 cm⁻¹). For thermal stability, thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) is critical .

Basic: How can researchers optimize the synthesis of this compound to minimize byproducts?

Synthetic routes often involve cyclocondensation of 4-pyridyl precursors with cyclopentane derivatives. Key variables include:

  • Solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
  • Catalyst selection (e.g., Pd/C for hydrogenation steps) to reduce steric hindrance.
  • Temperature gradients (e.g., 80–120°C) to balance reaction rate and decomposition.
    Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor intermediate purity and adjust stoichiometry .

Advanced: How do researchers resolve contradictions in adsorption data for this compound on metal-organic frameworks (MOFs)?

Discrepancies in adsorption isotherms (e.g., BET surface area vs. Langmuir model mismatches) may arise from:

  • Surface heterogeneity : Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites at nanoscale resolution .
  • Competitive adsorption : Co-adsorbates (e.g., H₂O or CO₂) can block pyridyl-MOF interactions. Conduct controlled humidity experiments (0–90% RH) with in-situ FTIR .
  • Crystallographic alignment : Compare SCXRD data of pristine vs. adsorbed states to identify structural distortions .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound in supramolecular assemblies?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets can predict HOMO-LUMO gaps (~3.5 eV) and charge distribution on pyridyl groups . Pair this with molecular dynamics (MD) simulations (AMBER force field) to analyze conformational flexibility in solvent environments (e.g., acetonitrile). Validate predictions against UV-Vis absorption spectra (λmax ~280 nm) and cyclic voltammetry (redox peaks at −0.8 V vs. Ag/AgCl) .

Advanced: How can researchers design experiments to study the reactivity of this compound under oxidative conditions?

Use a two-pronged approach :

Controlled oxidation : Expose the compound to O₃ or H₂O₂ in a flow reactor, monitoring degradation via GC-MS to identify intermediates (e.g., pyridine-N-oxides).

Surface reactivity : Deposit thin films on SiO₂ substrates and analyze using X-ray photoelectron spectroscopy (XPS) to track N 1s binding energy shifts (~399.5 eV → 402 eV) .
Include kinetic isotope effects (KIE) studies (e.g., D₂O vs. H₂O) to elucidate proton-coupled electron transfer mechanisms .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods (airflow >0.5 m/s) to mitigate inhalation risks from fine powders.
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential irritancy.
  • Waste disposal : Neutralize acidic byproducts (pH 6–8) before disposal in halogenated waste containers .

Advanced: How do crystallographic defects in this compound single crystals impact its coordination chemistry?

Defects (e.g., vacancies, dislocations) alter ligand-metal bond angles by up to 5°, affecting MOF stability. Use high-resolution transmission electron microscopy (HRTEM) to visualize defects and correlate with powder XRD peak broadening (FWHM >0.2°θ). Remediate via recrystallization in mixed solvents (e.g., ethanol/water) to improve lattice ordering .

Advanced: What statistical methods are recommended for analyzing contradictory spectroscopic data in structure-property studies?

Apply multivariate analysis (e.g., PCA or PLS regression) to decouple overlapping FTIR/NMR signals. Use error-weighted fitting (χ² < 1.5) for SCXRD refinements. For outliers, perform Grubbs' test (α = 0.05) to identify systematic errors in sample preparation .

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